1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene
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Overview
Description
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chlorine atom and a propan-2-yloxy group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-methylbenzene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-{[(propan-2-yl)oxy]methyl}benzene.
Oxidation: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzaldehyde.
Reduction: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzyl alcohol.
Scientific Research Applications
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The chlorine atom and the propan-2-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
1-Chloro-4-(propan-2-yl)benzene: Similar structure but lacks the oxy group.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of a propan-2-yloxy group.
1-Chloro-4-{[(methyl)oxy]methyl}benzene: Contains a methyl group instead of a propan-2-yl group.
Uniqueness: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of both a chlorine atom and a propan-2-yloxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1200-10-8 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-chloro-4-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
NUINNDSZOBUNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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